molecular formula C19H23NO5S B7776715 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine

Cat. No.: B7776715
M. Wt: 377.5 g/mol
InChI Key: CLTFKRIXLISUSH-UHFFFAOYSA-N
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Description

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is a complex organic compound that features a biphenyl core with a methoxy group at the 4’ position and a sulfonyl group attached to leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine typically involves multiple steps. One common approach starts with the preparation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride, which is then reacted with leucine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4’-Hydroxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine.

    Reduction: Formation of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfide)leucine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

The compound is explored for its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways, which could lead to the development of new drugs .

Industry

In the industrial sector, ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is used in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride
  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride
  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl amide

Uniqueness

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that lack the leucine component .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-13(2)12-18(19(21)22)20-26(23,24)17-10-6-15(7-11-17)14-4-8-16(25-3)9-5-14/h4-11,13,18,20H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTFKRIXLISUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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